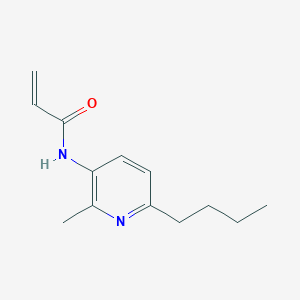
N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide, also known as BM212, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurological disorders. In cancer research, N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. In inflammation research, N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide has been shown to reduce inflammation in animal models of arthritis and colitis. In neurological disorder research, N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer, inflammation, and neurological disorders. N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide has also been shown to inhibit the activity of several enzymes involved in the production of inflammatory mediators, such as COX-2 and iNOS. In addition, N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide has been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide has been shown to have several biochemical and physiological effects in animal models and in vitro studies. In cancer research, N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. In inflammation research, N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide has been shown to reduce the production of inflammatory mediators, such as cytokines and chemokines, and reduce tissue damage. In neurological disorder research, N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide has been shown to improve motor function, reduce oxidative stress, and protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its broad range of potential therapeutic applications, which makes it a versatile compound for studying various diseases. One limitation of using N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide in lab experiments is its relatively high cost, which may limit its use in large-scale studies. Another limitation is the lack of clinical data on the safety and efficacy of N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide in humans, which may limit its potential for clinical translation.
Direcciones Futuras
There are several future directions for research on N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide. One direction is to further elucidate its mechanism of action, particularly in cancer, inflammation, and neurological disorders. Another direction is to explore its potential as a combination therapy with other drugs for cancer and inflammation. Additionally, further studies are needed to determine the safety and efficacy of N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide in humans, which may pave the way for clinical trials and eventual clinical use. Finally, there is a need for further research on the synthesis of N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide and related compounds, which may lead to the development of more potent and selective compounds for therapeutic use.
Métodos De Síntesis
The synthesis of N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide involves the reaction of 6-bromomethyl-2-methylpyridine-3-carboxylic acid with 1-butylamine and subsequent reaction with acryloyl chloride. The resulting compound is purified by column chromatography to obtain N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide in high yield and purity.
Propiedades
IUPAC Name |
N-(6-butyl-2-methylpyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-4-6-7-11-8-9-12(10(3)14-11)15-13(16)5-2/h5,8-9H,2,4,6-7H2,1,3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUOWKMFFQBKKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(C=C1)NC(=O)C=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

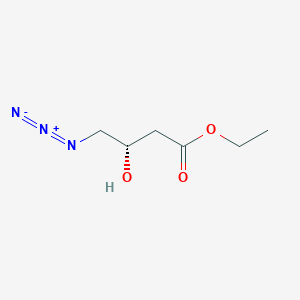
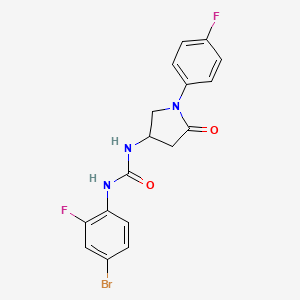
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2412457.png)
![2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B2412460.png)

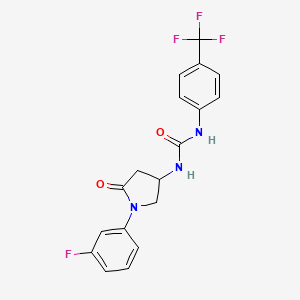
![N-{(Acetylamino)[4-(dimethylamino)phenyl]methyl}acetamide](/img/structure/B2412463.png)
![1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride](/img/structure/B2412465.png)
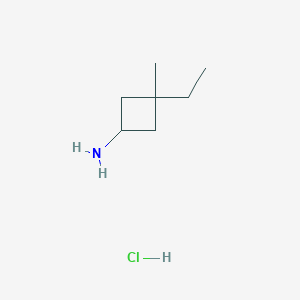
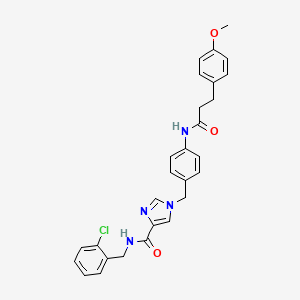
![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B2412469.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2412470.png)
![6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2412472.png)
